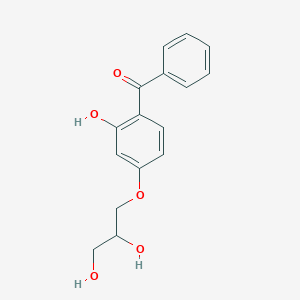
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and phenyl groups, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dihydroxypropoxy group. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.
Reduction: Formation of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Shares structural similarities but differs in its applications and reactivity.
(2,3-Dihydroxypropoxy)phenyl derivatives: Similar in structure but vary in the substitution pattern and functional groups.
Uniqueness
(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56654-14-9 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
[4-(2,3-dihydroxypropoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O5/c17-9-12(18)10-21-13-6-7-14(15(19)8-13)16(20)11-4-2-1-3-5-11/h1-8,12,17-19H,9-10H2 |
Clave InChI |
LEJIPPXIZPKRRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


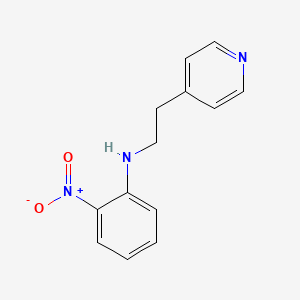

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
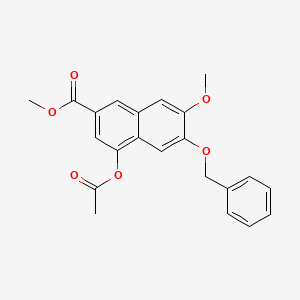

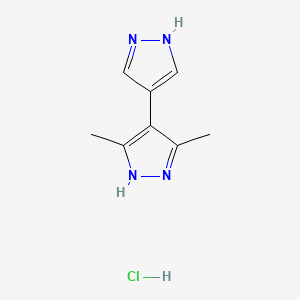

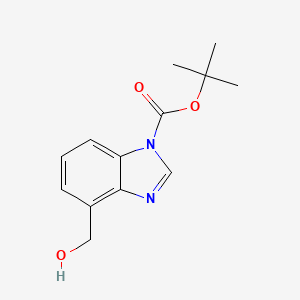
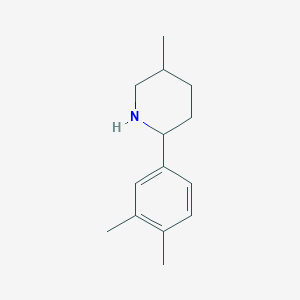
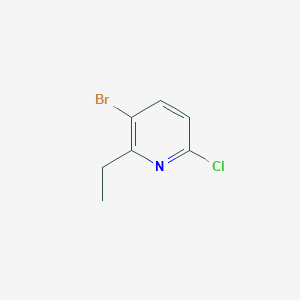
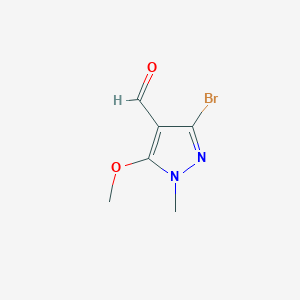
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

